Dibromo(pentafluorophenyl)phosphine

Beschreibung

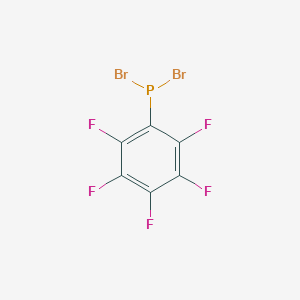

Dibromo(pentafluorophenyl)phosphine (chemical formula: C₆F₅PBr₂) is a halogenated organophosphorus compound characterized by a phosphorus atom bonded to one pentafluorophenyl group (C₆F₅) and two bromine atoms. This structure confers unique electronic and steric properties, making it valuable in catalysis and synthetic chemistry. The pentafluorophenyl group is strongly electron-withdrawing due to the electronegativity of fluorine, while the bromine atoms further enhance the compound’s σ-acceptor character. This combination makes it a potent ligand for transition metals in reactions requiring electron-deficient coordination environments, such as cross-coupling or hydroamination .

Synthesis typically involves bromination of precursor phosphines, such as reacting pentafluorophenylphosphine derivatives with brominating agents. However, its air sensitivity and reactivity necessitate handling under inert atmospheres .

Eigenschaften

CAS-Nummer |

13379-67-4 |

|---|---|

Molekularformel |

C6Br2F5P |

Molekulargewicht |

357.84 g/mol |

IUPAC-Name |

dibromo-(2,3,4,5,6-pentafluorophenyl)phosphane |

InChI |

InChI=1S/C6Br2F5P/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13 |

InChI-Schlüssel |

REMGEPKWEWKCEZ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |

Kanonische SMILES |

C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tris(pentafluorophenyl)phosphine (C₁₈F₁₅P)

- Structure : Three pentafluorophenyl groups attached to phosphorus.

- Molecular Weight : 532.14 g/mol (vs. ~357.77 g/mol for Dibromo(pentafluorophenyl)phosphine) .

- Melting Point : 108–110°C, indicating higher thermal stability compared to this compound, which is likely liquid at room temperature .

- Electronic Effects : Strong electron-withdrawing character due to three C₆F₅ groups, but less σ-acceptor strength than this compound, which has two electronegative bromines.

- Applications : Used in metal-catalyzed polymerization and hydroamination, though lower yields are observed in Rh-catalyzed reactions compared to bulkier ligands .

Bis(pentafluorophenyl)bromophosphine (C₁₂F₁₀PBr)

- Structure : Two C₆F₅ groups and one bromine atom on phosphorus.

- Reactivity : Intermediate between tris(pentafluorophenyl)phosphine and this compound. Used in synthesizing air-sensitive diphosphines, highlighting its role as a precursor in complex ligand systems .

- Stability : Less stable than tris(pentafluorophenyl)phosphine but more stable than this compound due to fewer bromines.

Triphenylphosphine (C₁₈H₁₅P)

- Structure : Three phenyl groups attached to phosphorus.

- Electronic Effects : Electron-donating due to phenyl groups, contrasting sharply with the electron-withdrawing nature of C₆F₅ or bromine substituents.

- Applications : Ubiquitous in Stille and Suzuki couplings but ineffective in reactions requiring electron-deficient metal centers .

Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

- Structure : Three trimethylsilyl groups.

- Steric Effects : Extremely bulky, creating highly shielded phosphorus centers.

- Reactivity: Used in synthesizing phosphine-based nanomaterials but lacks the electrophilic character of this compound .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Catalytic Performance in Rh-Catalyzed Hydroamination

| Ligand | Yield (%) | Key Observations |

|---|---|---|

| Tris(pentafluorophenyl)phosphine | <20 | Low activity due to excessive σ-withdrawing effects |

| Tri(2-furyl)phosphine | <20 | Similar limitations |

| This compound | Not tested | Hypothesized to perform poorly due to extreme electron deficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.